N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Description

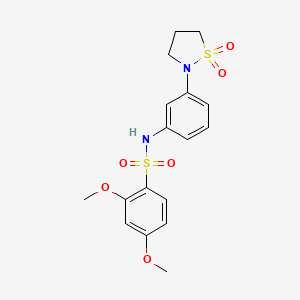

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethoxybenzenesulfonamide core linked to a phenyl group substituted with a 1,1-dioxidoisothiazolidine ring. This structure combines a sulfonamide moiety—a common pharmacophore in enzyme inhibitors—with a heterocyclic isothiazolidine dioxide group, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-15-7-8-17(16(12-15)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPHMKIVHINWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isothiazolidin-2-yl moiety

- Benzenesulfonamide group

- Dimethoxy substituents

This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain cellular pathways, potentially influencing:

- Enzymatic Activity : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain sulfonamide-sensitive enzymes.

- Cell Signaling Pathways : It may modulate pathways involved in inflammation and cancer progression.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antitumor | Potential inhibitory effects on cancer cell proliferation. |

| Anti-inflammatory | May reduce inflammatory markers in vitro and in vivo. |

| Enzyme Inhibition | Possible inhibition of specific metabolic enzymes linked to disease processes. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

- Antitumor Effects : In vitro studies using cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases, highlighting its potential as an anticancer therapeutic.

- Anti-inflammatory Properties : Research showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of inflammation, indicating its potential utility in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound is likely metabolized by liver enzymes, although specific pathways require further investigation.

- Excretion : Renal excretion is anticipated based on the molecular structure.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous sulfonamide derivatives, focusing on structural motifs, synthesis pathways, and functional implications.

Structural and Functional Comparisons

Key Observations

Sulfonamide Role : The target compound’s 2,4-dimethoxybenzenesulfonamide group mirrors the 3,4-dimethoxy analog in , but positional isomerism may alter binding specificity. Methoxy groups enhance solubility and modulate electronic effects, critical for target engagement .

Heterocyclic Additions: The 1,1-dioxidoisothiazolidine ring distinguishes the target from other sulfonamides. This moiety, with its sulfone group, may enhance metabolic stability compared to chromenone or pyrazolopyrimidine systems () .

Synthesis Challenges : Unlike the 66% yield for the intermediate in , the target compound’s synthesis (if analogous) may require optimization due to steric hindrance from the isothiazolidine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.